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Compound of Interest

Compound Name: Z-VAL-PRO-OH

Cat. No.: B8508506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and

chromatographic data for the dipeptide Z-Val-Pro-OH. While a specific experimental dataset for

this molecule is not readily available in public databases, this document outlines the theoretical

values and expected spectral features based on the known properties of its constituent amino

acids, valine and proline, and the benzyloxycarbonyl (Z) protecting group. Furthermore, it

details generalized experimental protocols for obtaining and analyzing this data.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for Z-Val-Pro-OH. These predictions are derived from typical chemical

shifts of similar peptide structures and the foundational principles of mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for Z-Val-
Pro-OH
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Notes

Z-group CH₂ ~5.1 Singlet
Benzylic protons of

the Z-group.

Z-group Ar-H ~7.3 Multiplet
Aromatic protons of

the Z-group.

Val α-CH ~4.2 Doublet of doublets
Coupling to NH and β-

CH.

Val β-CH ~2.1 Multiplet
Coupling to α-CH and

γ-CH₃.

Val γ-CH₃ ~0.9 Doublet
Two diastereotopic

methyl groups.

Pro α-CH ~4.4 Multiplet

Pro β-CH₂ ~2.0 Multiplet

Pro γ-CH₂ ~1.9 Multiplet

Pro δ-CH₂ ~3.5 Multiplet

Val NH ~7.0 Doublet
Amide proton, may be

broad.

COOH >10 Broad singlet

Carboxylic acid

proton, may exchange

with D₂O.

Note: The presence of the proline residue can lead to the existence of cis and trans isomers,

which would result in two sets of peaks for the adjacent amino acid residues in the NMR

spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Z-Val-
Pro-OH
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Carbon
Predicted Chemical Shift
(ppm)

Notes

Z-group C=O ~156 Carbonyl of the carbamate.

Z-group CH₂ ~67
Benzylic carbon of the Z-

group.

Z-group Ar-C ~128-136
Aromatic carbons of the Z-

group.

Val C=O ~173 Carbonyl of the valine residue.

Val α-C ~59

Val β-C ~30

Val γ-C ~19
Two diastereotopic methyl

carbons.

Pro C=O ~175
Carbonyl of the proline residue

(carboxylic acid).

Pro α-C ~60

Pro β-C ~30

Pro γ-C ~25

Pro δ-C ~47

Table 3: Predicted Mass Spectrometry Data for Z-Val-
Pro-OH
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Parameter Predicted Value Notes

Molecular Formula C₁₉H₂₆N₂O₅

Molecular Weight 362.42 g/mol

[M+H]⁺ 363.18 m/z
Expected in positive ion mode

ESI-MS.

[M+Na]⁺ 385.16 m/z Common adduct in ESI-MS.

[M-H]⁻ 361.17 m/z
Expected in negative ion mode

ESI-MS.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Z-Val-Pro-OH are outlined below.

These represent general procedures and may require optimization for specific instrumentation

and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of Z-Val-Pro-OH.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or MeOD). The choice of solvent will depend on the solubility of the compound and the

desired resolution of exchangeable protons (e.g., NH, COOH).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-

64 scans.
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The spectral width should be set to encompass all expected proton resonances (e.g., 0-12

ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse program.

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of

scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an

adequate signal-to-noise ratio.

The spectral width should cover the expected range for all carbon environments (e.g., 0-

200 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of Z-Val-Pro-OH (e.g., 1 mg/mL) in a solvent compatible with

electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture with water.

A small amount of formic acid or acetic acid can be added to the solution to promote

protonation in positive ion mode.

Data Acquisition (ESI-MS):
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Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire mass spectra in both positive and negative ion modes to observe the protonated

([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas

temperature and flow rate to maximize the signal intensity of the molecular ion.

Tandem Mass Spectrometry (MS/MS):

To confirm the structure, perform MS/MS analysis on the isolated molecular ion.

Fragment the precursor ion using collision-induced dissociation (CID) or other

fragmentation techniques.

Analyze the resulting fragment ions to identify characteristic losses corresponding to the

Z-group, the amino acid side chains, and the peptide backbone.

Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of Z-
Val-Pro-OH.
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Caption: Experimental workflow for the synthesis and characterization of Z-Val-Pro-OH.
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Caption: Logical relationship between the structure of Z-Val-Pro-OH and its expected

spectroscopic data.

To cite this document: BenchChem. [Spectroscopic and Chromatographic Characterization
of Z-Val-Pro-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8508506#spectroscopic-data-nmr-ms-of-z-val-pro-
oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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